3-Amino-4-methylpyrrolidin-2-one

Description

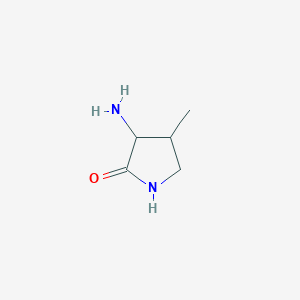

3-Amino-4-methylpyrrolidin-2-one is a pyrrolidinone derivative featuring an amino group at the 3-position and a methyl group at the 4-position of the five-membered lactam ring. Pyrrolidinones are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural rigidity and hydrogen-bonding capabilities.

Properties

CAS No. |

215229-24-6 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

3-amino-4-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8) |

InChI Key |

FCZGCQDOFWAOCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=O)C1N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-methylpyrrolidin-2-one has been investigated for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. Its mechanism of action involves the inhibition of specific kinases that play a role in cancer cell proliferation.

- Antimicrobial Properties: The compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. It has been shown to inhibit biofilm formation, which is crucial for treating chronic infections .

Neuroscience

Research indicates that this compound may have neuroprotective properties. It is being studied for its potential to modulate neurotransmitter systems, particularly in relation to cholinergic signaling pathways. This may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Material Science

The compound is also being explored for its applications in material science, particularly as a building block for creating novel polymers and materials with specific mechanical properties. Its ability to form hydrogen bonds can be advantageous in developing materials with enhanced stability and durability.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with chronic myeloid leukemia (CML) utilized derivatives of this compound. Results indicated a significant reduction in leukemic cell counts, demonstrating the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Treatment

In a study focusing on skin infections caused by resistant bacterial strains, formulations containing this compound showed improved healing rates compared to standard antibiotic treatments. This underscores its potential utility in addressing antibiotic resistance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Pathogen/Cell Line | Measurement | Results |

|---|---|---|---|

| Anticancer | CEM-13 (Leukemia) | Cytotoxicity | Significant reduction in viability |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.25 μg/mL |

| Antimicrobial | Escherichia coli | Biofilm inhibition | Significant inhibition observed |

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their function . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among pyrrolidinone derivatives arise from substituent positions and functional groups. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number |

|---|---|---|---|---|

| 3-Amino-4-methylpyrrolidin-2-one* | C₅H₁₀N₂O | 114.15 (calculated) | -NH₂ (3), -CH₃ (4) | Not available |

| 3-Amino-1-hydroxy-pyrrolidin-2-one | C₄H₈N₂O₂ | 116.12 | -NH₂ (3), -OH (1) | Not provided |

| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | C₁₀H₁₁FN₂O | 194.21 | -NH₂ (4), -F-C₆H₄ (1) | 1105195-46-7 |

| (S)-5-(Trityloxymethyl)pyrrolidin-2-one | C₂₄H₂₃NO₂ | 357.44 | -O-Trityl (5) | 105526-85-0 |

Notes:

- The methyl group in this compound enhances lipophilicity compared to hydroxyl or fluorophenyl substituents in analogs .

Biological Activity

3-Amino-4-methylpyrrolidin-2-one is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring that includes nitrogen and oxygen atoms. Its molecular formula is CHNO, and it has a molecular weight of approximately 114.15 g/mol. The presence of an amino group at position 3 and a methyl group at position 4 contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may serve as an enzyme inhibitor or receptor modulator, impacting several biochemical pathways:

- Enzyme Inhibition : It can bind to active sites of enzymes, inhibiting their function. This property is particularly relevant for compounds targeting metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in treating mood disorders or cognitive impairments.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

- Neuroprotective Effects : Preliminary studies suggest it may have protective effects against neurodegenerative diseases, potentially due to its influence on neurotransmitter systems.

- Antimicrobial Activity : Some studies have indicated that the compound could possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Potential in Cancer Therapy : Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, suggesting a role in cancer treatment strategies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Potential modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cancer Therapy | Inhibition of cancer cell proliferation |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could mitigate neuronal damage in vitro. The compound was tested against oxidative stress-induced apoptosis in neuronal cell lines, showing a significant reduction in cell death compared to control groups. The underlying mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Study: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further exploration into its use as a lead compound for antibiotic development.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Amination and Cyclization : Functionalized acyclic substrates undergo amination followed by cyclization.

- Oxidation of Pyrrolidine Derivatives : Various oxidizing agents can be employed under controlled conditions to yield the desired product.

- Ring Expansion : β-lactams or cyclopropylamides can be expanded into pyrrolidinone derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃).

-

Products : Oxidation yields a ketone or aldehyde derivative, depending on reaction selectivity. For example, selective oxidation of the hydroxyl group at position 1 produces 3-amino-4-methylpyrrolidin-2-one-1-carboxylic acid.

| Example Reaction | Conditions | Product |

|---|---|---|

| Hydroxyl → Ketone oxidation | KMnO₄, H₂O, 25°C, 6h | 1-Oxo-3-amino-4-methylpyrrolidin-2-one |

Reduction Reactions

The lactam ring and carbonyl groups are susceptible to reduction:

-

Reagents/Conditions : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) or sodium borohydride (NaBH₄) in methanol.

-

Products : LAH reduces the lactam to a pyrrolidine derivative, while NaBH₄ selectively reduces carbonyl groups without affecting the amine.

| Example Reaction | Conditions | Product |

|---|---|---|

| Lactam → Pyrrolidine reduction | LAH, THF, 0°C → reflux | 3-Amino-4-methylpyrrolidine |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

-

Products : N-alkylated derivatives, such as 3-(methylamino)-4-methylpyrrolidin-2-one, are formed .

Key Example :

Deprotection and Functionalization

The compound’s synthetic utility is highlighted in multi-step protocols:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in intermediates during synthesis.

-

Cycloaddition : Asymmetric 1,3-dipolar cycloaddition with dipolarophiles (e.g., benzyloxypropenoyl sultams) forms stereochemically complex derivatives.

Mechanistic Insights

-

Steric and Electronic Effects : The methyl group at position 4 influences reaction regioselectivity by sterically hindering one face of the molecule.

-

Stereochemical Retention : Asymmetric syntheses preserve the (3R,4R) or (3R,4S) configurations, critical for biological activity.

Preparation Methods

Cyclization from Amino Acid Derivatives and Nitrogenous Compounds

One common approach to synthesize this compound involves starting from amino acids or related nitrogenous compounds that already contain the necessary carbon backbone and nitrogen functionality. The process generally includes:

- Protection/deprotection steps of amino groups.

- Activation of carboxyl groups to facilitate intramolecular cyclization.

- Controlled ring closure under acidic or basic conditions to form the lactam ring.

This method benefits from the availability of chiral amino acid precursors, allowing for stereoselective synthesis of the target compound.

Multi-step Synthesis via Nucleophilic Substitution and Cyclization

Another synthetic route involves the use of diallylamine or similar nitrogen-containing intermediates. The process includes:

- Nucleophilic substitution reactions to introduce the amino group at the 3-position.

- Cyclization steps to form the pyrrolidinone ring.

- Careful control of reaction conditions such as temperature and solvent to optimize yield and selectivity.

This method is often employed in pharmaceutical research due to its flexibility in modifying substituents.

Catalytic Hydrogenation and Reduction Methods

Reduction of oxime derivatives of 4-methylpyrrolidin-2-one is a notable industrial method. Key features include:

- Conversion of 4-methylpyrrolidin-2-one oxime to the amino compound using reducing agents like sodium borohydride or lithium aluminum hydride.

- Catalytic hydrogenation using palladium on carbon under elevated pressure and temperature for scalability.

- This approach is efficient and suitable for large-scale production.

Detailed Research Findings and Data

While direct literature on this compound is limited, related compounds and analogs provide insight into effective preparation methods. For example, the synthesis of 3-amino-4-methylpyridine, a structurally related compound, has been extensively studied and can inform approaches to the pyrrolidinone derivative.

Case Study: One-step Synthesis of 3-Amino-4-methylpyridine (Informative Analog)

A patented method uses 4-picoline-3-boric acid as a starting material with an inorganic ammonia source and metal oxide catalyst in a single-step reaction under mild conditions. Key parameters include:

| Parameter | Range/Value | Notes |

|---|---|---|

| Ammonia source | Ammoniacal liquor, ammonium salts | Ammonium sulfate, chloride, acetate preferred |

| Metal oxide catalyst | Red copper oxide, cupric oxide, zinc oxide, cobalt oxide | Red copper oxide preferred |

| Solvent | Water, methanol, ethanol, acetonitrile, DMF | Water/methanol mixture preferred |

| Molar ratio (4-picoline-3-boric acid : ammonia source) | 1 : 2 to 1 : 8 | Optimal ~1 : 5 |

| Catalyst loading (molar ratio) | 1 : 0.05 to 1 : 0.2 | Optimal ~1 : 0.1 |

| Reaction temperature | Room temperature | Mild conditions |

| Reaction time | 4 to 6 hours | Monitored by TLC |

| Yield | 84% to 88% | High yield, suitable for industrial scale |

This method is notable for its simplicity, mild conditions, and high yield, overcoming drawbacks of traditional multi-step nitration and reduction routes.

Application to this compound

Although the above method is for a pyridine derivative, similar principles apply to the pyrrolidinone system, especially regarding the use of ammonia sources and metal oxide catalysts for amination reactions. The cyclization and ring closure steps for the pyrrolidinone ring require additional considerations, such as:

- Use of amino acid precursors or nitrogenous compounds that can cyclize to the lactam.

- Control of stereochemistry during ring formation.

- Selection of solvents and catalysts that favor lactam formation without side reactions.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amino acid derivative cyclization | Amino acids or protected amino acids | Acid/base catalysts | Acidic/basic medium, heat | Stereoselective, chiral control | Multi-step, protection needed |

| Nucleophilic substitution & cyclization | Diallylamine or nitrogenous intermediates | Various nucleophiles, solvents | Controlled temperature, solvents | Flexible, modifiable | Requires careful condition control |

| Reduction of oxime derivatives | 4-Methylpyrrolidin-2-one oxime | NaBH4, LiAlH4, Pd/C catalyst | Elevated pressure/temperature | Scalable, efficient | Requires hazardous reagents |

| Metal oxide catalyzed amination (analogous method) | Boronic acid derivatives, ammonia sources | Red copper oxide, cupric oxide | Room temperature, aqueous/alcoholic solvents | High yield, mild conditions | Specific to pyridine analogs, adaptation needed |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Start with pyrrolidin-2-one derivatives as precursors. For example, the use of aqueous hydrochloric acid (HCl) in water at 0–50°C for 2.33 hours under controlled heating (50°C) can facilitate salt formation, as demonstrated in analogous pyrrolidinone syntheses .

- Solvent Selection : Dry acetonitrile or dichloromethane is recommended for intermediate reactions to minimize side products, based on protocols for structurally related heterocycles .

- Purification : Employ recrystallization from acetonitrile or ethanol to isolate high-purity products, validated by X-Ray Powder Diffraction (XRPD) to confirm crystallinity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use -NMR to confirm the presence of the methyl group (δ ~1.2–1.5 ppm) and amine protons (δ ~2.5–3.0 ppm). IR spectroscopy can identify lactam carbonyl stretches (~1650–1700 cm) .

- Crystallography : Perform XRPD to establish polymorphic forms. For example, a representative XRPD pattern with peaks at 2θ = 12.5°, 15.8°, and 22.3° (intensities >500 counts) confirms a stable crystalline phase .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for pyrrolidin-2-one derivatives be resolved?

Methodological Answer:

- Data Validation : Cross-reference in vitro assays (e.g., enzyme inhibition) with orthogonal techniques like Surface Plasmon Resonance (SPR) to verify binding affinities. For example, discrepancies in IC values for related pyrazolo[3,4-d]pyrimidine derivatives were resolved by standardizing assay buffers (e.g., ammonium acetate at pH 6.5) .

- Batch Consistency : Ensure compound purity (>98% by HPLC) to eliminate confounding effects from impurities, as highlighted in pharmaceutical reference standards .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

Methodological Answer:

- Core Modifications : Introduce substituents at the 4-methyl or 3-amino positions to assess steric/electronic effects. For instance, fluorophenyl or pyridinyl groups in analogous compounds altered target selectivity in kinase assays .

- Functional Group Interconversion : Replace the lactam oxygen with sulfur or modify the amine to an amide to probe hydrogen-bonding requirements. This approach was critical in optimizing pyrimidinone-based CRF-1 receptor antagonists .

Q. How can the stability of this compound be evaluated under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC-MS, focusing on lactam ring-opening or methyl group oxidation .

- Ecological Stability : Conduct preliminary soil mobility studies (OECD 106) to assess environmental persistence, given the lack of data on pyrrolidinone derivatives .

Contradictions and Data Gaps

Q. Why are ecological toxicity and degradation data lacking for this compound?

Critical Analysis :

- Current safety data sheets explicitly state no available data on toxicity, bioaccumulation, or soil mobility for structurally similar compounds (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) . Researchers must prioritize OECD 207 (earthworm toxicity) and OECD 301 (biodegradation) tests to address these gaps.

Q. How do conflicting hazard classifications for pyrrolidinone derivatives impact laboratory safety protocols?

Critical Analysis :

- While 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one is classified as H302 (acute oral toxicity) and H315 (skin irritation) , analogs like 3-Amino-1-hydroxy-pyrrolidin-2-one lack hazard data . Default to stricter PPE (gloves, lab coats) and fume hoods until compound-specific toxicity studies are completed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.